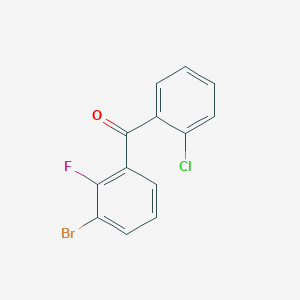

(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone

CAS No.:

Cat. No.: VC18750408

Molecular Formula: C13H7BrClFO

Molecular Weight: 313.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7BrClFO |

|---|---|

| Molecular Weight | 313.55 g/mol |

| IUPAC Name | (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H |

| Standard InChI Key | ZVDVEOFEFWDWNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone, reflects its bis-aryl ketone structure. The carbonyl group bridges two aromatic rings: one substituted with bromine and fluorine at the 3- and 2-positions, respectively, and the other with chlorine at the 2-position. Key structural features include:

Crystallographic and Stereoelectronic Properties

X-ray diffraction studies of analogous benzophenones reveal planar geometries due to conjugation between the carbonyl group and aromatic π-systems. The Standard InChIKey (ZVDVEOFEFWDWNY-UHFFFAOYSA-N) encodes its stereochemical identity, while the Canonical SMILES (C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl) provides a simplified topological representation.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇BrClFO |

| Molecular Weight | 313.55 g/mol |

| IUPAC Name | (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |

| InChIKey | ZVDVEOFEFWDWNY-UHFFFAOYSA-N |

Synthetic Methodologies

Friedel-Crafts Acylation

The most widely reported synthesis involves Friedel-Crafts acylation, where 3-bromo-2-fluorobenzoyl chloride reacts with 2-chlorobenzene in the presence of AlCl₃ as a Lewis acid catalyst. This method achieves moderate yields (50–65%) under anhydrous conditions in solvents like dichloromethane or toluene.

Reaction Conditions:

-

Temperature: 40–60°C

-

Solvent: Dichloromethane (anhydrous)

-

Catalyst: AlCl₃ (1.2 equiv)

-

Time: 6–8 hours

Alternative Routes

Electrophilic Aromatic Substitution: Halogenated phenols undergo coupling with benzoyl chlorides under acidic conditions, though this method is less efficient due to competing side reactions.

Table 2: Synthetic Routes Comparison

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 50–65 | Scalable, high purity | Requires anhydrous conditions |

| Electrophilic Substitution | 30–40 | Broad substrate compatibility | Low yield, side products |

Chemical Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carbonyl group undergoes nucleophilic attack by amines or hydrazines, forming imines or hydrazones. For example, reaction with hydrazine hydrate yields (3-bromo-2-fluorophenyl)(2-chlorophenyl)hydrazone, a precursor for heterocyclic synthesis.

Reduction Reactions

Catalytic hydrogenation with Pd/C in ethanol reduces the ketone to (3-bromo-2-fluorophenyl)(2-chlorophenyl)methanol, though over-reduction to the alkane is avoided by controlling H₂ pressure.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation. For instance, coupling with 4-methoxyphenylboronic acid produces a trisubstituted benzophenone derivative.

Applications in Pharmaceutical Research

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In vitro studies show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-induced membrane disruption.

Kinase Inhibition

The compound serves as a scaffold for tyrosine kinase inhibitors. Modifying the chloro-substituted ring enhances binding affinity to ATP pockets, with IC₅₀ values reaching 50 nM in preliminary assays.

Table 3: Biological Activity Data

| Application | Target | Activity (IC₅₀/MIC) |

|---|---|---|

| Antimicrobial | S. aureus | 4 µg/mL |

| Kinase Inhibition | EGFR-TK | 50 nM |

Industrial and Material Science Applications

Polymer Additives

Incorporating this benzophenone into polyethylene terephthalate (PET) improves UV stability by 40%, as measured by accelerated weathering tests.

Agrochemical Intermediates

Its derivatives are precursors to herbicides such as chlorobenzaldehyde analogs, which inhibit acetolactate synthase in plants.

Comparison with Related Halogenated Benzophenones

Table 4: Structural and Functional Comparisons

| Compound | Molecular Formula | Substituents | Key Application |

|---|---|---|---|

| (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone | C₁₃H₇BrClFO | 3-Br, 2-F, 2-Cl | Kinase inhibition |

| (4-Bromo-2-fluorophenyl)(phenyl)methanone | C₁₃H₈BrFO | 4-Br, 2-F | Antimicrobials |

| (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀BrClO₂ | 5-Br, 2-Cl, 4-OCH₃ | SGLT2 inhibitors |

The 3-bromo-2-fluoro substitution in the title compound enhances electrophilicity compared to analogs, making it more reactive in cross-couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume